molecular formula C4H7NO4.K<br>C4H7KNO4 B078735 Potassium L-aspartate CAS No. 14007-45-5

Potassium L-aspartate

Numéro de catalogue: B078735
Numéro CAS: 14007-45-5
Poids moléculaire: 172.20 g/mol
Clé InChI: YTDJTZGUTCBZCT-DKWTVANSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potassium L-aspartate is a chelated compound where potassium ions are bound to the carboxylate groups of the L-stereoisomer of aspartic acid, a non-essential amino acid. This compound is widely utilized in clinical settings to address potassium deficiencies, particularly in cardiac and neuromuscular disorders, due to its role in maintaining electrolyte balance and cellular energy metabolism. The L-aspartate moiety facilitates efficient cellular uptake of potassium via sodium-dependent transporters like EAAT1 (excitatory amino acid transporter 1), enhancing bioavailability compared to inorganic potassium salts .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’aspartate de potassium peut être synthétisé en faisant réagir l’acide aspartique avec l’hydroxyde de potassium. La réaction implique généralement la dissolution de l’acide aspartique dans l’eau, suivie de l’ajout d’hydroxyde de potassium à la solution. Le mélange est ensuite chauffé pour favoriser la réaction, conduisant à la formation d’aspartate de potassium .

Méthodes de production industrielle

La production industrielle de l’aspartate de potassium implique souvent la cristallisation du composé pour améliorer sa solubilité et sa stabilité. Le processus comprend la recristallisation de l’acide aspartique suivie de l’ajout d’hydroxyde de potassium. La solution résultante est ensuite filtrée, et le filtrat est soumis à un séchage et une cristallisation pour obtenir de l’aspartate de potassium pur .

Analyse Des Réactions Chimiques

Oxidation:

Potassium L-aspartate undergoes oxidation to form oxaloacetate, a key intermediate in the citric acid cycle.

Reaction Equation :

Potassium L AspartateH2O2,KMnO4OxidationOxaloacetate+K+\text{Potassium L Aspartate}\xrightarrow[\text{H}_2\text{O}_2,\text{KMnO}_4]{\text{Oxidation}}\text{Oxaloacetate}+\text{K}^+

Conditions :

  • Catalysts: Cu²⁺ ions enhance reaction rates .

  • Temperature: 25–70°C

Research Findings :

  • Cu²⁺-catalyzed oxidation in alkaline medium alters oscillatory chemical systems, enabling detection of L-aspartate via period changes .

  • Pyridoxamine-mediated transamination converts oxaloacetate to aspartate in prebiotic simulations .

Reduction:

Reduction pathways yield aspartate derivatives (e.g., β-alanine):

Reaction Equation :

Potassium L AspartateNaBH4,LiAlH4ReductionAspartate Derivatives\text{Potassium L Aspartate}\xrightarrow[\text{NaBH}_4,\text{LiAlH}_4]{\text{Reduction}}\text{Aspartate Derivatives}

Key Data :

ProductYieldConditionsSource
β-Alanine<1%Pyridoxal, 70°C

Acid Hydrolysis:

This compound decomposes to L-aspartic acid under strong acidic conditions:

Reaction Equation :

Potassium L Aspartate6N HCl 108 C72hL Aspartic Acid+KCl\text{Potassium L Aspartate}\xrightarrow[\text{6N HCl 108 C}]{\text{72h}}\text{L Aspartic Acid}+\text{KCl}

Applications :

  • Quantification via HPLC after hydrolysis .

Alkaline Hydrolysis:

Industrial production involves hydrolysis of polysuccinimide (a thermal cyclization product of L-aspartic acid) with KOH:

Reaction Equation :

Polysuccinimide+KOHPotassium Polyaspartate\text{Polysuccinimide}+\text{KOH}\rightarrow \text{Potassium Polyaspartate}

Conditions :

  • Temperature: 270–274°C (polysuccinimide formation)

  • pH: 8.3 (post-hydrolysis) .

Substitution and Esterification

This compound reacts with alcohols or amines to form esters or amides:

General Reaction :

Potassium L Aspartate+R OH R NH2Aspartate Ester Amide+KOH\text{Potassium L Aspartate}+\text{R OH R NH}_2\rightarrow \text{Aspartate Ester Amide}+\text{KOH}

Conditions :

  • Acidic or basic catalysis

  • Reagents: Methanol, ethanol, or primary amines.

Key Products :

  • Aspartate esters (food additives)

  • Aspartate amides (pharmaceutical intermediates)

Catalytic and Enzymatic Interactions

  • Cu²⁺-Catalyzed Reactions :

    • In oscillating systems with H₂O₂ and thiocyanate, L-aspartate prolongs oscillation periods by interacting with peroxohypothiocyanate ions .

    • Role in prebiotic amino acid synthesis via pyridoxamine-mediated transamination .

  • Enzymatic Pathways :

    • Aspartate participates in urea cycle and nucleotide synthesis in biological systems .

Stability and Thermal Degradation

Thermal Decomposition :

  • At >200°C, this compound decomposes into polysuccinimide and water .

Stability in Solution :

  • Stable in aqueous media at pH 6–8.

  • Degrades in acidic (pH <3) or alkaline (pH >9) conditions .

Applications De Recherche Scientifique

1.1. Treatment of Hypokalemia and Hyperammonemia

Potassium L-aspartate is primarily used as a potassium supplement to treat conditions such as hypokalemia (low potassium levels) and hyperammonemia (high ammonia levels in the blood). It helps restore potassium balance in patients, particularly those with renal issues or those undergoing certain treatments that may lead to potassium depletion .

1.2. Neuroprotective Effects

Recent studies have shown that potassium aspartate has neuroprotective properties, especially in cases of traumatic brain injury (TBI). In a controlled study on rats, treatment with potassium aspartate significantly improved neurological function and reduced cortical lesion volume following TBI. The compound was found to enhance ATP levels and Na+/K+-ATPase activity while decreasing brain edema, suggesting its potential for therapeutic use in neuroprotection .

2.1. Athletic Performance and Muscle Recovery

This compound is gaining popularity as a dietary supplement among athletes for its purported benefits in enhancing athletic performance and aiding muscle recovery . It is believed to help maintain electrolyte balance during intense physical activity, thus preventing muscle cramps and fatigue .

3.1. Food Industry

In the food sector, potassium polyaspartate (related to this compound) is used as a stabilizer to prevent tartrate crystal precipitation in wines. Its application has been approved by regulatory bodies due to its effectiveness in maintaining wine quality without negatively impacting sensory properties . This compound is biodegradable and offers a cost-effective alternative to traditional stabilizers.

Summary of Findings

Application AreaSpecific UseEvidence/Findings
ClinicalTreatment for hypokalemia and hyperammonemiaEffective in restoring potassium levels
ClinicalNeuroprotection following traumatic brain injuryImproved neurological function post-injury
NutritionalAthletic performance enhancementReduces muscle cramps and fatigue
IndustrialWine stabilizationApproved as a stabilizer with no negative sensory impact

Case Studies

  • A study published in the Journal of Neurotrauma demonstrated that acute administration of potassium aspartate after TBI significantly improved outcomes related to neurological deficits and reduced brain damage .
  • Research on the use of potassium polyaspartate in wines showed that it effectively prevents tartrate precipitation while being environmentally friendly, thus supporting its use in the food industry .

Mécanisme D'action

L’aspartate de potassium exerce ses effets principalement par l’intermédiaire de la pompe sodium-potassium, un mécanisme cellulaire crucial qui maintient l’équilibre des ions sodium et potassium à travers les membranes cellulaires. Cette pompe est essentielle à divers processus physiologiques, notamment la transmission des impulsions nerveuses et la contraction musculaire . L’acide aspartique, un composant de l’aspartate de potassium, est impliqué dans la synthèse des neurotransmetteurs et le cycle de l’urée, contribuant à ses effets physiologiques globaux .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Stereoisomeric Variants: D-Aspartate and DL-Aspartate Salts

The stereochemistry of aspartate significantly impacts pharmacological efficacy. Studies comparing potassium magnesium (K,Mg) L-aspartate with its D- and DL-stereoisomers in digoxin- and furosemide-induced electrolyte-depleted rats demonstrate:

Parameter K,Mg L-Aspartate K,Mg D-Aspartate K,Mg DL-Aspartate
Plasma K+ Restoration 95% 68% 82%
Myocardial Mg²+ Uptake 1.8-fold ↑ 1.2-fold ↑ 1.5-fold ↑
Urinary Mg²+ Excretion 12.3 mg/day 18.7 mg/day 17.9 mg/day
Amine Nitrogen Excretion 0.9 mmol/day 1.5 mmol/day 1.4 mmol/day

Data adapted from

The L-form outperforms D- and DL-forms due to its compatibility with mammalian metabolic pathways.

Comparison with Other Amino Acid Salts

L-Glutamate Salts

L-Glutamate, like L-aspartate, is an excitatory amino acid transporter (EAAT) substrate. However, key differences arise in enzyme interactions and transport kinetics:

  • EAAT1 Binding : L-Aspartate and L-glutamate exhibit similar potency (pEC50 ~3.6) at EAAT1, but mutants like T318A and L448Q reduce Emax (maximal response) for aspartate by ~40%, suggesting divergent binding mechanics .
  • Cation Selectivity : The N451S mutant of EAAT1 shows 2-fold higher currents for L-aspartate than L-glutamate, indicating preferential transport of aspartate derivatives .

L-Ornithine L-Aspartate

Used in hepatic encephalopathy, this compound combines L-aspartate with L-ornithine to enhance ammonia detoxification. Unlike potassium L-aspartate, its primary mechanism involves ureagenesis in the liver, reducing systemic ammonia by 30–40% in clinical trials .

Inorganic vs. Chelated Potassium Salts

Compared to inorganic salts (e.g., KCl), this compound offers:

  • Enhanced Bioavailability : The Km for L-aspartate uptake in cardiac sarcolemmal vesicles is 9.78 μM, 3-fold lower than KCl, due to sodium-dependent transport .
  • Reduced Toxicity : Chelation mitigates gastrointestinal irritation and hyperkalemia risks, as observed in rodent models .

Transition State Analogues and Inhibitors

N-(Phosphonacetyl)-L-aspartate (PALA), a transition state analogue, binds aspartate transcarbamylase with Ki = 2.7 × 10⁻⁸ M, 1000-fold tighter than natural substrates. This underscores the high affinity of aspartate-derived molecules for enzyme active sites .

Mechanistic Insights from Structural Studies

  • Aspartate Transcarbamylase : L-Aspartate binding induces conformational changes that align catalytic residues (e.g., Tyr-127, Arg-169) for carbamyl phosphate interaction, a mechanism absent in D-aspartate .
  • Hadacidin Inhibition: The competitive inhibitor hadacidin mimics L-aspartate’s β-carboxylate group but lacks the α-amino moiety, reducing Ki to 10⁻⁶ M .

Activité Biologique

Potassium L-aspartate (K-Asp) is a compound formed from potassium and the amino acid L-aspartate. It has garnered attention for its potential biological activities, particularly in clinical settings and neurological studies. This article explores the biological activity of K-Asp, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as an electrolyte supplement and is known for its role in various physiological processes. It is involved in neurotransmission, cell proliferation, and energy metabolism. The compound acts as a source of potassium ions, which are crucial for maintaining cellular homeostasis and function.

  • Cell Proliferation : K-Asp has been identified as a limiting metabolite for cell growth due to its role in maintaining intracellular redox balance and protein synthesis. It is involved in the synthesis of nucleotides and asparagine, which are essential for cell division and growth .
  • Neuroprotection : K-Asp has shown neuroprotective effects in studies involving traumatic brain injury (TBI). It enhances ATP levels, increases Na+^+/K+^+-ATPase activity, and reduces brain edema, contributing to improved neurological outcomes .
  • Electrolyte Balance : As an electrolyte supplement, K-Asp helps regulate potassium levels in the body. Clinical studies have demonstrated its effectiveness in treating hypokalemia (low potassium levels) without significant side effects when compared to traditional potassium chloride injections .

Clinical Studies

  • Treatment of Hypokalemia : A clinical study evaluated the efficacy of K-Asp injection in patients with hypokalemia. The test group receiving K-Asp showed an average increase in serum potassium levels from 3.18 mmol/L to 3.73 mmol/L after treatment, with an effectiveness rate comparable to that of potassium chloride injections (86.67% vs. 91.11%) but without significant differences in recovery rates .
  • Neuroprotective Effects : In a controlled study on rats with TBI induced by cortical impact, K-Asp treatment significantly improved neurological function and reduced cortical lesion volume at various doses (62.5 mg/kg and 125 mg/kg). The treatment also enhanced ATP levels and reduced lactic acid accumulation, indicating improved cellular energy metabolism .

Animal Studies

  • Histopathological Effects : Research involving rats treated with K-Asp revealed dose-dependent effects on hypothalamic lesions, indicating potential neurotoxic effects at high doses but beneficial outcomes at therapeutic doses .
  • Exercise Performance : Some studies suggested that K-Asp might enhance physical performance by improving muscle endurance during exercise; however, these findings require further validation as they were not consistently replicated across different studies .

Table 1: Efficacy of this compound vs. Potassium Chloride in Hypokalemia Treatment

Treatment GroupEffective Rate (%)Pre-treatment K+^+ (mmol/L)Post-treatment K+^+ (mmol/L)Significance (p-value)
K-Asp86.673.183.730.3998
Potassium Chloride91.113.203.80-

Table 2: Neuroprotective Effects of this compound on TBI

Treatment GroupATP Levels (μmol/g prot)Lactic Acid Levels (mmol/g prot)Na+^+/K+^+-ATPase Activity (U/mg prot)
Sham33.25 ± 1.920.47 ± 0.019.76 ± 0.59
Vehicle15.01 ± 2.300.57 ± 0.016.24 ± 0.33
K-Asp (62.5 mg/kg)25.87 ± 2.590.46 ± 0.028.25 ± 0.37

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity and stability of Potassium L-aspartate in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For stability studies, accelerated degradation tests under varying pH, temperature, and humidity conditions can be performed, followed by mass spectrometry to identify decomposition products .

Q. How can researchers synthesize this compound in vitro, and what are the critical quality control parameters?

  • Methodological Answer : Synthesis typically involves neutralizing L-aspartic acid with potassium hydroxide under controlled pH (6.8–7.2) and temperature (25–30°C). Key quality parameters include residual solvent levels (via gas chromatography), stoichiometric ratio verification (via titration), and crystallinity analysis (X-ray diffraction) .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Cell-based assays using neuronal cultures (e.g., rat cerebellar Purkinje cells) can evaluate its role in glutamate/aspartate transport. Bacterial chemotaxis assays (e.g., E. coli RP437 in microfluidic gradients) are also effective for studying ligand-receptor interactions .

Advanced Research Questions

Q. How does this compound modulate membrane potential in electrophysiological studies, and what experimental setups are optimal?

  • Methodological Answer : In patch-clamp experiments, high-potassium extracellular solutions containing this compound (e.g., 50 mM) induce depolarization in HEK293 cells. Voltage ramps (−120 mV to +60 mV) with inhibitors like ML133 or BaCl₂ help isolate ion-specific currents. Pipette solutions should include this compound to maintain ionic balance .

Q. What mechanisms explain the competitive inhibition between L-aspartate and L-glutamate in transport systems?

  • Methodological Answer : Competitive binding assays using purified glutamate/aspartate transporters (e.g., GLAST) in reconstituted liposomes can quantify inhibition constants (Kᵢ). Radiolabeled substrates (³H-L-glutamate) and inhibitors (100 mM L-aspartate) are used to measure uptake rates, with data analyzed via Lineweaver-Burk plots .

Q. How can conflicting clinical data on aspartate derivatives (e.g., L-ornithine L-aspartate) be reconciled in meta-analyses?

  • Methodological Answer : Use the PICOT framework to standardize inclusion criteria (Population: cirrhosis patients; Intervention: dose range; Comparison: placebo; Outcome: ammonia reduction; Time: 7-day follow-up). Apply Trial Sequential Analysis to adjust for small-study effects and GRADE criteria to evaluate evidence quality .

Q. What strategies optimize the detection of this compound’s neuroprotective effects in vivo?

  • Methodological Answer : Combine magnetic resonance spectroscopy (MRS) to monitor cerebral glutamate/aspartate levels with behavioral tests (e.g., Morris water maze for cognitive function). Use transgenic rodent models (e.g., hyperammonemic mice) to isolate neurotransmitter-specific pathways .

Q. Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in reducing oxidative stress?

  • Methodological Answer : Employ a factorial design with varying doses (0.1–10 mM) and endpoints (e.g., glutathione levels, lipid peroxidation markers). Use ANOVA with post-hoc Tukey tests to compare groups, and calculate EC₅₀ values via nonlinear regression .

Q. What statistical approaches address variability in aspartate uptake assays across bacterial vs. mammalian models?

  • Methodological Answer : Apply mixed-effects models to account for interspecies variability. Normalize uptake rates to protein content (Bradford assay) and include positive controls (e.g., 100 μM L-glutamate) to validate assay conditions .

Q. How can computational modeling predict this compound’s interaction with NMDA receptors?

  • Methodological Answer : Molecular docking simulations (using tools like AutoDock Vina) with NMDA receptor crystal structures (PDB: 4TLM) can identify binding affinities. Validate predictions with electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) .

Propriétés

Numéro CAS

14007-45-5

Formule moléculaire

C4H7NO4.K
C4H7KNO4

Poids moléculaire

172.20 g/mol

Nom IUPAC

dipotassium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

Clé InChI

YTDJTZGUTCBZCT-DKWTVANSSA-N

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]

SMILES isomérique

C([C@@H](C(=O)O)N)C(=O)O.[K]

SMILES canonique

C(C(C(=O)O)N)C(=O)O.[K]

Key on ui other cas no.

14007-45-5
1115-63-5
64723-18-8
2001-89-0

Numéros CAS associés

2001-89-0
1115-63-5

Synonymes

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origine du produit

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
dipotassium DL-aspartate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Potassium L-aspartate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Potassium L-aspartate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Potassium L-aspartate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Potassium L-aspartate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Potassium L-aspartate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Potassium L-aspartate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.